4,5-Diaminofluorescein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

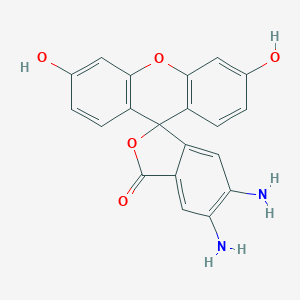

DAF-2、またはジアミノフルオレセイン-2は、細胞内窒素酸化物(NO)を検出するために使用される蛍光プローブです。ジアセチル化された形は細胞内へ透過可能であり、加水分解されて細胞内へ透過不可能なDAF-2になります。 この化合物は、NO関連プロセスを理解する上で重要な役割を果たします .

準備方法

DAF-2は、主に研究ツールとして合成され使用されています。その調製には、NO検出のための蛍光指示薬を作成するための化学修飾が含まれています。 特定の合成経路や工業的製造方法は、広く文書化されていません。

化学反応の分析

DAF-2は、酸素の存在下でNOと迅速に反応して、強い蛍光を発する化合物であるトリアゾロフルオレセイン(DAF-2T)を生成します。 検出限界5nMで中性条件下でNOを検出できます . その合成のための正確な試薬や条件は詳細に記載されていませんが、その有用性はNO検出にあります。

科学的研究の応用

DAF-2は、さまざまな科学分野で応用されています。

化学: NO指示薬として、酸化還元プロセスや酸化ストレスの研究に役立ちます。

生物学: 研究者は、これを用いてNO関連のシグナル伝達経路と細胞応答を調査しています。

医学: DAF-2は、健康と病気におけるNOの役割を理解するのに役立ちます。

産業: 産業では直接使用されていませんが、DAF-2の研究から得られた知見は、創薬や診断に役立ちます。

作用機序

DAF-2の作用機序には、NO誘導蛍光が含まれています。NOがDAF-2と相互作用すると、DAF-2Tが形成され、蛍光を発します。この特性により、研究者は細胞や組織におけるNOレベルを可視化することができます。

6. 類似の化合物との比較

DAF-2はNO特異的検出において独自のものですが、さまざまな分析対象物に対して、他の蛍光プローブが存在します。注目すべき化合物には、DAF-FM(NO用)、DCFH-DA(活性酸素種用)、BCECF-AM(pH用)などがあります。それぞれに異なる特性と応用があります。

類似化合物との比較

While DAF-2 is unique in its NO-specific detection, other fluorescent probes exist for various analytes. Notable compounds include DAF-FM (for NO), DCFH-DA (for reactive oxygen species), and BCECF-AM (for pH). Each has distinct properties and applications.

特性

CAS番号 |

205391-01-1 |

|---|---|

分子式 |

C26H30N2O7 |

分子量 |

482.5 g/mol |

IUPAC名 |

5,6-diamino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;propan-2-ol |

InChI |

InChI=1S/C20H14N2O5.2C3H8O/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20;2*1-3(2)4/h1-8,23-24H,21-22H2;2*3-4H,1-2H3 |

InChIキー |

USEFIEWGHVUNEC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |

正規SMILES |

CC(C)O.CC(C)O.C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |

ピクトグラム |

Irritant |

同義語 |

4,5-diaminofluorescein DAF-2 (chromophore) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DAF-2 detect nitric oxide (NO)?

A1: DAF-2 itself is non-fluorescent. In the presence of NO and oxygen, DAF-2 undergoes nitrosation to form a highly fluorescent product, 4,5-diaminofluorescein triazole (DAF-2T). [, , , , , ] This reaction enables real-time visualization and quantification of NO production in living cells and tissues. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of NO detection by DAF-2 in biological systems?

A3: DAF-2 has facilitated the study of NO's role in various physiological processes, including vasodilation, [, , ] neuronal signaling, [, , ] immune response, [] and plant stress responses. [, , , ]

Q3: What is the molecular formula and weight of DAF-2?

A3: The molecular formula of DAF-2 is C12H10N2O3. Its molecular weight is 230.22 g/mol.

Q4: What are the key spectroscopic characteristics of DAF-2 and DAF-2T?

A5: DAF-2 exhibits excitation and emission maxima at approximately 495 nm and 515 nm, respectively. The reaction product, DAF-2T, displays a similar fluorescence emission profile. [, ]

Q5: What are some challenges in using DAF-2 for NO measurement?

A6: DAF-2 measurements can be affected by several factors, including: * Dye leakage: In highly permeable vessels, intracellular DAF-2 can leak out after loading, compromising measurements. [] Continuous perfusion of DAF-2 during measurement can overcome this issue. [] * Interfering compounds: Dehydroascorbic acid (DHA) and ascorbic acid (AA) can react with DAF-2, generating fluorescent products similar to DAF-2T, leading to potential overestimation of NO levels. [] Using a contactless assay where frozen solutions of DAF-2 and the sample are placed adjacently can minimize this interference. [] * Autofluorescence: Non-NO-dependent DAF-2 fluorescence, potentially from its hydrolyzed form, needs careful subtraction for accurate NO quantification. [] * Spontaneous fluorescence increase: DAF-2 fluorescence can increase gradually over time, even without NO. [] This can lead to false positives, especially when measuring low levels of NO. [] Careful experimental design and sample grouping can minimize this effect. []

Q6: Can DAF-2 be used with aldehyde fixatives for histological studies?

A7: Yes, DAF-2 fluorescence persists after glutaraldehyde fixation and embedding with water-soluble resin, enabling NO detection in histological sections. [, ] This has proven valuable in studying NO distribution in tissues like the inner ear. [, ]

Q7: Does DAF-2 itself possess catalytic activity?

A7: DAF-2 is not known to have inherent catalytic properties. Its value lies in its ability to act as a fluorescent reporter for NO, enabling researchers to study NO-related processes.

Q8: Have computational methods been applied to study DAF-2 and its interactions?

A8: While the provided research papers don't detail specific computational studies on DAF-2, techniques like molecular docking, quantum chemical calculations, and molecular dynamics simulations could be employed to: * Investigate the interaction mechanism of DAF-2 with NO at a molecular level. * Explore the influence of different environments on DAF-2 reactivity. * Design DAF-2 analogs with improved properties (e.g., enhanced sensitivity, reduced interference).

Q9: How does the structure of DAF-2 relate to its NO detection capabilities?

A10: The two amino groups in the DAF-2 molecule are crucial for its reactivity with NO. [] Structural modifications to these groups could alter its sensitivity and specificity towards NO. Further research exploring DAF-2 analogs could help establish a detailed SAR profile.

Q10: What are some considerations for DAF-2 storage and handling?

A11: DAF-2 is typically stored at -20°C and protected from light to minimize degradation. [] Researchers should follow manufacturer recommendations for optimal storage and handling.

Q11: What analytical techniques are commonly employed to study DAF-2 and its reaction with NO?

A12: Various methods are used, including: * Fluorescence Spectroscopy: Measures the fluorescence intensity of DAF-2T to quantify NO production. [, ] * Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF): Separates and detects DAF-2T and other fluorescent products, enabling identification and quantification. [, ] * Confocal Laser Scanning Microscopy: Visualizes and quantifies NO production in living cells and tissues in real time. [, , , , , , , ] * Flow Cytometry: Quantifies NO production at the single-cell level. [, , ] * Electrochemistry: Directly measures NO concentration using microelectrodes, offering high spatial and temporal resolution. []

Q12: Is there information on the environmental impact of DAF-2?

A12: The provided research primarily focuses on biological applications of DAF-2. Further studies are needed to assess its environmental fate, persistence, and potential ecotoxicological effects.

Q13: Are there alternatives to DAF-2 for NO detection?

A14: Yes, several alternatives exist, each with advantages and disadvantages. These include: * Electrochemical sensors: Offer high sensitivity and real-time measurements but can be technically challenging. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Highly specific for NO detection but requires specialized equipment and expertise. [] * Chemiluminescence-based methods: Offer high sensitivity but can be less suitable for real-time imaging.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。